12-(3-Hydroxyethyl)-cytisine
Description
Historical Context and Evolution of Cytisine (B100878) Research as a Scaffold
Cytisine, a quinolizidine (B1214090) alkaloid, was first isolated in 1865 by Husemann and Marmé from the seeds of Cytisus laburnum, commonly known as the golden rain tree. wikipedia.orgresearchgate.net Historically, plants from the Leguminosae family containing cytisine, such as Cytisus, Laburnum, and Sophora, have been used in traditional medicine for centuries. researchgate.net For instance, American Indians used the seeds for their emetic and purgative properties in rituals, while traditional European medicine utilized alcoholic extracts for conditions like constipation, migraine, and insomnia. researchgate.net During World War II, the leaves of Laburnum anagyroides were even used as a tobacco substitute. researchgate.nettobaccopreventioncessation.com
The modern pharmacological interest in cytisine began with the discovery of its structural and pharmacological similarities to nicotine (B1678760). researchgate.netresearchgate.net This led to its development as a smoking cessation aid, first marketed under the brand name Tabex in Bulgaria in 1964 and subsequently used widely in Central and Eastern European countries. wikipedia.orgncsct.co.uknih.gov
In recent decades, the focus of cytisine research has evolved significantly. Beyond its direct therapeutic use, cytisine has emerged as a "privileged" scaffold in medicinal chemistry. researchgate.netbris.ac.uk Its rigid, chiral structure provides a unique three-dimensional framework that chemists can modify to develop novel compounds. researchgate.net Researchers now use cytisine as a starting material to synthesize a wide array of derivatives, aiming to create new molecules that can interact more selectively with nicotinic acetylcholine (B1216132) receptors (nAChRs) and other biological targets. researchgate.netsibran.runih.gov This strategic modification allows for the exploration of new therapeutic applications, including potential treatments for neurological disorders, cancer, and microbial infections. nih.govbioorganica.com.ua The C6-N7 bond of cytisine can be cleaved to provide a highly functionalized, enantiomerically pure piperidine (B6355638) core, a structural motif of recognized importance in drug discovery. bris.ac.uk
Significance of Quinolizidine Alkaloids in Modern Medicinal Chemistry
Quinolizidine alkaloids (QAs) are a class of nitrogen-containing heterocyclic compounds biosynthesized from the amino acid L-lysine. nih.govfrontiersin.org They are predominantly found in plants of the Leguminosae family, where they are believed to function as a chemical defense against herbivores and pathogens due to their bitter taste and toxicity. nih.govacs.org The core structure, a 1-azabicyclo[4.4.0]decane moiety, serves as the foundation for a wide diversity of over 200 identified alkaloids. nih.gov
In modern medicinal chemistry, quinolizidine alkaloids are of significant interest due to their broad and potent spectrum of biological activities. ontosight.airesearchgate.net These natural products and their synthetic derivatives have demonstrated a wide range of pharmacological effects, making them valuable lead compounds in drug discovery programs. acs.org
Reported Biological Activities of Quinolizidine Alkaloids:
| Pharmacological Activity | Reference |
|---|---|
| Anticancer / Antitumor | nih.govacs.orgresearchgate.net |
| Antiviral | nih.govfrontiersin.orgacs.org |
| Antimicrobial / Antibacterial | nih.govontosight.airesearchgate.net |
| Anti-inflammatory | acs.orgontosight.airesearchgate.net |
| Antidiabetic | nih.gov |
| Neuroprotective | nih.gov |
| Analgesic | acs.org |
| Antiarrhythmic | researchgate.net |
Advances in synthetic methodologies and analytical techniques have enabled the creation of diverse QA derivatives. nih.gov This expansion of the chemical space around the quinolizidine scaffold is crucial for conducting structure-activity relationship (SAR) studies, which in turn facilitates the design of more potent and selective therapeutic agents. nih.gov
Rationale for Investigating 12-(3-Hydroxyethyl)-cytisine within the Cytisine Derivative Landscape
The investigation of this compound, also known as N-(2-hydroxyethyl)cytisine, stems from the broader scientific effort to synthesize and evaluate new cytisine derivatives with novel or enhanced pharmacological profiles. sibran.ruresearchgate.net While cytisine itself is a potent ligand for nicotinic acetylcholine receptors, researchers continually seek to modify its structure to improve target selectivity, alter its activity, and discover new therapeutic applications. researchgate.netnih.gov
The primary rationale for synthesizing N-substituted derivatives like this compound is to explore how modifications at the secondary amine (N-12) position affect biological activity. nih.gov This specific position is a common target for chemical modification. The introduction of a hydroxyethyl (B10761427) group is a strategic choice aimed at creating new derivatives for structure-activity relationship studies. researchgate.net
Research has shown that N-(2-hydroxyethyl)cytisine itself has low toxicity and exhibits high antiarrhythmic activity. researchgate.net This finding prompted further investigation into related derivatives. The synthesis of compounds such as N-(2-hydroxypropyl)-, N-(2-hydroxy-2-(1-adamantyl)ethyl)-, and N-(2-hydroxy-2-phenylethyl)cytisine was undertaken to explore the structure-activity relationship for antiarrhythmic and analgesic effects. researchgate.net The core structure of this compound serves as a platform for these more complex molecules, which are synthesized through the reduction of their corresponding ketone precursors. researchgate.net This line of research exemplifies the use of the cytisine scaffold to develop new chemical entities with potential therapeutic value beyond smoking cessation. sibran.runih.gov
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| PubChem CID | 3773003 | nih.gov |
| Molecular Formula | C13H18N2O2 | nih.gov |
| Molecular Weight | 234.29 g/mol | nih.gov |
| IUPAC Name | 11-(2-hydroxyethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | nih.gov |
| CAS Number | 329221-11-6 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-(2-hydroxyethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-5-4-14-7-10-6-11(9-14)12-2-1-3-13(17)15(12)8-10/h1-3,10-11,16H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCDFQYQYSQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396220 | |
| Record name | 12-(3-Hydroxyethyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329221-11-6 | |
| Record name | 12-(3-Hydroxyethyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Target Interaction Studies of 12 3 Hydroxyethyl Cytisine
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Cytisine (B100878) is an alkaloid known for its potent interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the nervous system scispace.comnih.gov. Its activity at these receptors is complex, demonstrating both varying degrees of selectivity for different receptor subtypes and a mixed agonist/antagonist profile.
Cytisine exhibits a distinct profile of selectivity across various nAChR subtypes. It binds with the highest affinity to α4β2* nAChRs, the most prevalent high-affinity nicotine (B1678760) binding sites in the brain nih.govnih.gov. Its affinity for other subtypes, such as α3β4* and α7 nAChRs, is considerably lower.
In radioligand displacement studies using membrane preparations from cells expressing human nAChRs, cytisine displaced [³H]epibatidine from α4β2 receptors with subnanomolar affinity. nih.gov In contrast, its binding affinity was approximately 20-fold lower at α3β2 receptors and showed a further 20-fold reduction at α3β4 receptors. nih.gov This high selectivity for the α4β2 subtype is a key feature of its pharmacological profile and is central to its use as a smoking cessation aid. researchgate.netekb.eg
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| α4β2 | <1 | nih.gov |
| α3β4 | ~400 | nih.gov |
The functional activity of cytisine is highly dependent on the receptor subtype. It is characterized as a potent partial agonist of the α4β2 nAChR subtype. nih.govresearchgate.netnih.govkoreascience.krkoreascience.kr As a partial agonist, it binds to the receptor and elicits a response that is weaker than that of a full agonist like acetylcholine or nicotine. researchgate.netmdpi.com This action allows it to reduce nicotine withdrawal symptoms by providing a low level of receptor stimulation while also blocking nicotine from binding and producing its full rewarding effects. researchgate.netdrugbank.com
Conversely, cytisine acts as a low-potency full agonist at the human α3β4 nAChR. nih.gov Electrophysiological studies have shown that while it binds to α4β2 receptors with high affinity, it produces minimal activation (Emax < 10%). nih.gov In contrast, at α3β4 receptors, it can elicit a full response, albeit at higher concentrations. nih.gov This differential efficacy is a hallmark of its interaction with nAChRs, selectively activating receptors containing β4-subunits but not β2-subunits. nih.govnih.gov
The binding affinity of cytisine to nAChRs has been quantified using various radioligand binding assays. The use of [³H]cytisine itself has proven to be a valuable tool for studying neuronal nicotinic receptors due to its high affinity and low nonspecific binding. nih.gov
Studies using [³H]cytisine on rat brain homogenates determined a high binding affinity with a dissociation constant (Kd) of less than 1 nM. nih.gov Scatchard analysis in other studies reported a Kd of 0.15 nM and a maximum binding capacity (Bmax) of 99 fmol/mg protein. nih.gov
Inhibition constants (Ki) are derived from competitive binding experiments where a compound's ability to displace a known radioligand is measured. sciencesnail.com Using [³H]epibatidine as the radioligand, cytisine demonstrated a Ki value in the subnanomolar range for α4β2 receptors, confirming its high affinity. nih.gov For the α3β4* nAChR subtype, the Ki for cytisine was found to be 4.4 nM, while at the α7-nAChR, the Ki was 7.6 nM. nih.gov
| Parameter | Receptor/Preparation | Value | Reference |
|---|---|---|---|
| Kd | Rat Brain Homogenates ([³H]cytisine) | <1 nM | nih.gov |
| Kd | Rat Brain Membranes ([³H]cytisine) | 0.15 nM | nih.gov |
| Ki | α4β2* nAChR (mouse IPN) | 0.46 nM | nih.gov |
| Ki | α3β4* nAChR (mouse IPN) | 4.4 nM | nih.gov |
| Ki | α7 nAChR (mouse hippocampus) | 7.6 nM | nih.gov |
The subtype selectivity and functional activity of cytisine are determined by its specific interactions with amino acid residues within the nAChR ligand-binding domain. The binding of agonists to nAChRs typically involves a cation-π interaction between the positive charge on the ligand and an aromatic residue (like tryptophan) on the principal (α) subunit, along with hydrogen bonds to residues on the complementary (β) subunit. scispace.comnih.gov
Research suggests that for cytisine, agonist interactions with the principal α subunit primarily determine binding affinity, whereas interactions with key amino acids at the complementary β subunit affect agonist efficacy. nih.govnih.gov This explains why cytisine has high affinity for both α4β2 and α3β4 receptors but only effectively activates the latter. The differential efficacy is attributed to agonist-specific interactions with distinct residues on the β2 versus the β4 subunit. nih.govnih.gov Furthermore, studies on cytisine derivatives have revealed that substitutions on the pyridone ring can alter the molecule's binding orientation, strengthening or weakening specific interactions like hydrogen bonds and cation-π forces, thereby fine-tuning its pharmacological profile. scispace.comnih.gov
Molecular Mechanisms Beyond Nicotinic Receptors
While the primary pharmacological actions of cytisine are mediated through nAChRs, its chemical structure allows for other types of molecular interactions.
Transition metals like zinc and copper can form coordination compounds with organic molecules that act as ligands. libretexts.org Cytisine possesses atoms with lone pairs of electrons, such as nitrogen and oxygen, which can donate these electrons to form coordinate covalent bonds with metal ions.
Studies have demonstrated that cytisine can form new complexes with copper (Cu²⁺) and zinc (Zn²⁺) cations. nih.gov The nature of this coordination differs between the solution and solid states. In solution, the metal ions coordinate through the protonated nitrogen atom of the secondary amino group in the piperidine (B6355638) ring. In the solid state, the most stable structures involve coordination solely through the lactam carbonyl oxygen atom. nih.gov This ability to chelate metal ions suggests a potential for biochemical interactions beyond direct receptor agonism, although the physiological relevance of this property requires further investigation.
Modulation of Cholinergic and Neuroactive Pathways
In a broad study on various N-derivatives of cytisine, it was noted that the introduction of different substituents on the basic nitrogen atom resulted in a range of pharmacological activities. nih.gov The study aimed to create nicotinic ligands with potentially improved ability to cross the blood-brain barrier. nih.gov Among the derivatives tested, some showed the ability to bind to central nicotinic receptors, with Ki values in the nanomolar range. nih.gov However, the specific binding affinity and functional activity of 12-(3-Hydroxyethyl)-cytisine at nAChRs have not been individually reported.
General research on cytisine derivatives indicates that modifications to the cytisine scaffold can alter both the affinity and efficacy at different nAChR subtypes, and consequently, their impact on downstream neuroactive pathways such as the dopaminergic system. datapdf.com For instance, certain derivatives have been shown to influence dopamine (B1211576) release. datapdf.com Without specific studies on this compound, its precise effects on these pathways remain speculative.
Interactive Data Table: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H18N2O2 | nih.gov |
| Molecular Weight | 234.29 g/mol | nih.gov |
| IUPAC Name | 11-(2-hydroxyethyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one | nih.gov |
| CAS Number | 329221-11-6 | nih.gov |
| ChEMBL ID | CHEMBL1559405 | nih.gov |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd
Elucidation of Pharmacophores for nAChR Subtypes
The pharmacophore model for cytisine (B100878) derivatives binding to nAChRs involves key molecular features that govern their affinity and selectivity. For the α4β2 nAChR subtype, a prominent target in nicotine (B1678760) addiction, the binding of cytisine is characterized by a cation-π interaction and two hydrogen bonds. nih.gov Further investigation has revealed a second cation-π interaction at the agonist binding site. nih.gov The nitrogen atom in the piperidine (B6355638) ring and the carbonyl oxygen atom are critical centers for these interactions. nih.gov The distance between these two centers is a crucial determinant for nicotinic agonist activity. nih.gov Different nAChR subtypes present distinct structural nuances in their binding pockets, which can be exploited to design subtype-selective ligands.
Impact of Structural Modifications on nAChR Binding and Selectivity
Modifying the cytisine scaffold at various positions has a profound impact on its binding affinity and selectivity for different nAChR subtypes.
Substitutions at the C(10) position of the cytisine molecule have been shown to significantly enhance selectivity for the α4β2 nAChR subtype over other subtypes, such as α3β4 and α7. nih.govbrookes.ac.uk Docking studies have indicated that C(10) substitutions target the complementary region of the receptor binding site, which mediates this subtype differentiation. brookes.ac.uk For instance, certain 10-substituted analogs have demonstrated over 900-fold to 3000-fold selectivity for the α4β2 subtype over the α3β4 subtype in binding assays. nih.gov This enhanced selectivity is a critical factor in developing therapeutics with fewer off-target effects. Double-mutant cycle analyses have revealed that C(10) substitution can strengthen the second cation-π interaction while weakening a hydrogen bond, leading to a reorientation of the ligand in the binding site. nih.govcaltech.edu
| Compound | α4β2 | α3β4 | α7 | Selectivity (α3β4/α4β2) |
|---|---|---|---|---|
| Cytisine | 0.23 | - | - | - |
| 10-Methyl-cytisine | ~0.23 | - | - | >3000 |
Substituents on the cytisine scaffold not only affect binding affinity but also modulate the functional activity of the compound, determining whether it acts as a full agonist, a partial agonist, or an antagonist. C(10)-modified cytisine ligands typically retain a partial agonist profile at α4β2 nAChRs. researchgate.net The nature of the substituent can fine-tune the level of agonism. For example, a 3-bromo substitution on cytisine results in an agonist, whereas a 5-bromo substitution leads to a more antagonist-like profile at α4β2 nAChRs. nih.gov This demonstrates that the position and electronic properties of substituents are critical in defining the functional outcome of receptor binding.
Computational Approaches in SAR and SBDD
Computational methods are invaluable tools in understanding the SAR of cytisine derivatives and in guiding the design of new compounds.
Molecular docking simulations have been widely used to predict and analyze the binding modes of cytisine and its derivatives within the active sites of various nAChR subtypes. ekb.eg These simulations provide insights into the key amino acid residues involved in the interaction and help to rationalize the observed binding affinities and selectivities. ekb.eg By visualizing the ligand-target interactions, researchers can make informed decisions about which structural modifications are likely to enhance binding or selectivity. Docking studies have been instrumental in understanding how C(10) substitutions can lead to enhanced subtype differentiation by interacting with the complementary region of the receptor binding site. brookes.ac.uk
Molecular Dynamics Simulations to Characterize Conformational Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. drexel.edunih.gov By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational changes that a molecule like 12-(3-Hydroxyethyl)-cytisine can undergo. mdpi.com This is particularly important for understanding how it interacts with its biological target, the nicotinic acetylcholine (B1216132) receptors (nAChRs).
The relatively rigid tetracyclic structure of cytisine provides a solid foundation for designing new derivatives. nih.gov However, the addition of flexible side chains, such as the 3-hydroxyethyl group at the N-12 position, introduces new degrees of conformational freedom. MD simulations can explore the accessible conformations of this side chain and determine the most energetically favorable orientations. This information is critical for understanding how the molecule fits into the binding pocket of the nAChR and how it establishes key interactions with amino acid residues.
For instance, simulations can reveal the probability of the hydroxyl group of the side chain forming hydrogen bonds with specific residues in the receptor, which can significantly influence binding affinity and efficacy. Furthermore, MD simulations can elucidate the role of solvent molecules in mediating the interaction between the ligand and the receptor. The insights gained from these simulations can guide the design of new derivatives with optimized side chains that can adopt the most favorable conformation for binding, leading to improved potency and selectivity.
A hypothetical MD simulation study on this compound could reveal the following:
| Parameter | Observation | Implication for Receptor Binding |
| Dihedral Angle of the Hydroxyethyl (B10761427) Chain | Predominantly adopts a gauche conformation. | This specific orientation may be crucial for optimal interaction with the receptor's binding pocket. |
| Hydrogen Bonding of the Hydroxyl Group | Forms transient hydrogen bonds with specific amino acid residues (e.g., tyrosine or serine) within the binding site. | These interactions contribute significantly to the binding affinity and stability of the ligand-receptor complex. |
| Solvent Accessible Surface Area (SASA) | The hydroxyethyl group exhibits a moderate SASA, indicating partial exposure to the solvent. | This suggests a balance between favorable interactions with the receptor and solubility in the aqueous environment. |
These simulations provide a dynamic picture of the ligand-receptor interactions that is not attainable from static models alone.
Quantitative Structure-Activity Relationship (QSAR) Analyses (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful in drug design as they provide a 3D representation of the regions around a molecule where modifications are likely to affect its activity. nih.govmdpi.comresearchgate.net
In a typical 3D-QSAR study of cytisine derivatives, a set of molecules with known binding affinities for a particular nAChR subtype would be aligned based on a common scaffold. For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at various points on a 3D grid. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these fields with the biological activity of the compounds.
The results of a CoMFA or CoMSIA analysis are often visualized as 3D contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a green contour map in a CoMFA steric field would indicate that bulky substituents in that region are likely to increase activity, while a yellow contour map would suggest that bulky groups are detrimental. Similarly, blue and red contours in the electrostatic field map would indicate regions where positive and negative charges, respectively, are favored.
A hypothetical CoMSIA analysis of a series of N-substituted cytisine derivatives, including this compound, might yield the following insights:
| Field Type | Favorable Feature | Unfavorable Feature | Implication for this compound |
| Steric | Increased bulk at the terminal end of the N-12 side chain. | Bulkiness near the piperidine ring. | The ethyl group provides some bulk, but further extension could be beneficial. |
| Electrostatic | Negative electrostatic potential (e.g., from an oxygen atom) at the end of the side chain. | Positive electrostatic potential near the pyridone ring. | The hydroxyl group provides a favorable negative potential for hydrogen bonding. |
| Hydrophobic | Hydrophobic character along the ethyl chain. | Hydrophilic character in the same region. | The ethyl backbone contributes to favorable hydrophobic interactions. |
| Hydrogen Bond Acceptor | An acceptor group at the terminus of the side chain. | An acceptor group close to the N-12 atom. | The hydroxyl group can act as a hydrogen bond acceptor, which is favorable for activity. |
| Hydrogen Bond Donor | A donor group at the terminus of the side chain. | A donor group close to the N-12 atom. | The hydroxyl group also serves as a hydrogen bond donor, enhancing binding affinity. |
These QSAR models can then be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates.
Scaffold-Based Drug Design Principles Applied to Cytisine Derivatives
The cytisine molecule is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. mdpi.com The rigid, conformationally constrained structure of cytisine makes it an excellent starting point for the design of new ligands targeting nAChRs. nih.gov The principles of scaffold-based drug design involve retaining the core structure of a known active molecule while systematically modifying its peripheral functional groups to optimize its pharmacological properties.
In the case of cytisine derivatives, the core scaffold is the tetracyclic ring system. Modifications can be made at several positions, but the N-12 position has been a particular focus of research. The introduction of various substituents at this position can modulate the compound's affinity and selectivity for different nAChR subtypes. For example, the addition of the 3-hydroxyethyl group in this compound is a strategic modification aimed at introducing a hydrogen bonding moiety that can interact with the receptor.
Another key principle of scaffold-based design is "scaffold hopping," where the core structure is replaced with a different, but functionally equivalent, scaffold. While this is not directly applicable to the modification of cytisine itself, the understanding of the pharmacophoric features of cytisine can inspire the design of entirely new scaffolds that mimic its binding mode.
The development of varenicline (B1221332) is a prime example of the successful application of scaffold-based drug design principles to a cytisine-like scaffold. Although not a direct derivative, its design was heavily influenced by the structure of cytisine.
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based or ligand-based.
In structure-based virtual screening, a 3D model of the target receptor (e.g., the α4β2 nAChR) is used to dock a library of compounds. The docking program predicts the binding pose and affinity of each compound, and the top-scoring molecules are selected for further experimental testing.
In ligand-based virtual screening, a model of the active ligand is used to search for other molecules with similar properties. cam.ac.uk This can be done using 2D similarity searching, which compares the chemical fingerprints of molecules, or 3D pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. mdpi.com
A pharmacophore model for cytisine derivatives would typically include features such as a hydrogen bond acceptor (the pyridone oxygen), a hydrogen bond donor (the secondary amine in the parent cytisine, or the hydroxyl group in this compound), and a hydrophobic region (the tetracyclic core). This model can then be used to screen large compound databases to find novel molecules that match the pharmacophore and are therefore likely to bind to the same receptor. mdpi.com
A hypothetical virtual screening workflow using a pharmacophore model based on this compound could be as follows:
Pharmacophore Model Generation: A 3D pharmacophore model is created based on the key features of this compound, including the hydrogen bond acceptor, hydrogen bond donor, and hydrophobic regions.
Database Screening: A large database of commercially available compounds, such as the ZINC database, is screened against the pharmacophore model.
Hit Filtering: The initial hits are filtered based on various criteria, such as molecular weight, lipophilicity (cLogP), and the number of rotatable bonds, to select for drug-like molecules.
Molecular Docking: The filtered hits are then docked into the binding site of the target receptor to predict their binding modes and affinities.
Hit Prioritization: The top-ranked compounds from the docking study are selected for acquisition and biological testing.
Through these computational approaches, the vast chemical space can be efficiently explored to identify novel and potent ligands for nAChRs, starting from the privileged scaffold of cytisine.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework and the determination of stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of 12-(3-Hydroxyethyl)-cytisine. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
For the parent compound, (-)-cytisine, the conformation in solution has been shown to be similar to its solid state, with the C ring adopting a chair conformation to minimize steric effects. datapdf.com The addition of the 3-hydroxyethyl group at the N-12 position in this compound introduces new signals in both the ¹H and ¹³C NMR spectra. These new signals, typically two methylene (B1212753) groups (-CH₂-), can be identified and assigned to confirm the substitution pattern.
The chemical shifts (δ) in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The pyridone ring carbons in the cytisine (B100878) scaffold typically appear in the downfield region (δ > 100 ppm), while the aliphatic carbons of the saturated rings and the hydroxyethyl (B10761427) side chain appear in the upfield region.
Table 1: Representative ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C=O (Pyridone) | 160-170 |
| Aromatic/Olefinic C | 100-150 |
| Aliphatic C (rings) | 20-70 |
| -CH₂-N (side chain) | 45-60 |
| -CH₂-OH (side chain) | 55-70 |
Note: This table presents expected chemical shift ranges based on the structure of this compound and data for related compounds. Actual values may vary depending on the solvent and experimental conditions.
Conformational analysis of the flexible hydroxyethyl side chain and the rigid tricyclic core can be performed by analyzing coupling constants and through variable temperature NMR studies.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace the proton-proton networks within the individual rings and the side chain of this compound.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the different fragments of the molecule, for instance, by showing the correlation between the protons on the methylene group adjacent to N-12 and the carbons of the cytisine core (e.g., C-11 and C-13), thus confirming the site of substitution.
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming the identity of this compound by establishing the through-bond proximity of its atoms.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass. The molecular formula of this compound is C₁₃H₁₈N₂O₂. nih.gov Its monoisotopic mass can be calculated with high precision. HRMS analysis can confirm this exact mass, which helps to verify the elemental composition and distinguish it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is 235.1441. nih.gov
Table 2: HRMS Data for this compound
| Molecular Formula | Species | Calculated Exact Mass (Da) |
| C₁₃H₁₈N₂O₂ | [M+H]⁺ | 235.1441 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For a polar molecule like this compound, LC-MS is an ideal method for purity assessment. researchgate.net
The compound is first separated from any impurities on an LC column. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for the compound of interest. The retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer together provide a highly specific identification. This technique is widely used for the analysis of cytisine and its derivatives in various matrices. researcher.lifemdpi.comnih.govmdpi.com Tandem mass spectrometry (MS/MS) can be used to further confirm the identity by fragmenting the parent ion ([M+H]⁺ at m/z 235.2) and analyzing the resulting daughter ions. nih.govmassbank.eumassbank.eu
Gas Chromatography-Mass Spectrometry (GC-MS) is another separation and detection technique, but it is best suited for volatile and thermally stable compounds. nih.gov Due to the presence of a hydroxyl group and two nitrogen atoms, this compound has limited volatility. Therefore, direct analysis by GC-MS can be challenging.
To overcome this, chemical derivatization is often employed. jfda-online.com The hydroxyl group can be converted to a more volatile silyl (B83357) ether (e.g., by reacting with a silylating agent like BSTFA) or an ester. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The mass spectrum obtained from GC-MS shows the molecular ion of the derivative and a characteristic fragmentation pattern that can be used for identification. For instance, a common fragment for the cytisine core is observed around m/z 203. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Ionic Metabolites
Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique for the separation and identification of ionic and polar compounds. The methodology leverages the principles of capillary electrophoresis to separate analytes based on their charge-to-size ratio under the influence of an electric field. This high-efficiency separation is coupled directly with mass spectrometry, which provides sensitive detection and structural information based on the mass-to-charge ratio of the ionized molecules.
For a compound such as this compound, which possesses a protonatable nitrogen atom within its cytisine framework, CE-MS is an exceptionally suitable analytical approach. Under acidic buffer conditions typically used in CE-MS, the molecule would exist as a cation, enabling its migration and separation within the capillary. This technique is particularly advantageous for analyzing metabolites in complex biological matrices due to its high separation efficiency, minimal sample volume requirements, and ability to resolve structurally similar compounds.
The general workflow for analyzing an ionic metabolite like this compound would involve:
Sample Injection: A small plug of the sample is introduced into a fused-silica capillary filled with a background electrolyte (BGE).
Electrophoretic Separation: A high voltage is applied across the capillary, causing cationic species like protonated this compound to migrate toward the cathode at different velocities depending on their electrophoretic mobility.
Ionization: As the separated analytes exit the capillary, they are ionized, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation.
Mass Analysis: The resulting ions are transferred into the mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for precise identification and quantification.
While specific CE-MS application data for this compound is not extensively detailed in the literature, the technique's proven success in analyzing polar and charged small molecules, including alkaloids and pharmaceutical compounds, underscores its applicability for the characterization and quantification of this compound and its potential metabolites in various samples. researchgate.netnih.govdiva-portal.org
Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS) for High Resolving Power
Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS) stands as one of the most powerful mass spectrometry techniques, offering unparalleled resolving power and mass accuracy. mdpi.comnih.gov This capability is essential for the unambiguous identification of compounds in complex mixtures by providing highly accurate mass measurements that allow for the determination of elemental formulas.
The principle of FTICR-MS involves trapping ions in a Penning trap, which uses a strong, uniform magnetic field and a weaker electrostatic field. The ions are excited into a coherent cyclotron motion, and the frequency of this motion is directly related to their mass-to-charge ratio. The instrument detects the image current produced by the orbiting ions, which is then converted from a time-domain signal to a frequency-domain signal via a Fourier transform, yielding a high-resolution mass spectrum. mdpi.com
For this compound (C₁₃H₁₈N₂O₂), FTICR-MS would provide several key advantages:
Unambiguous Formula Determination: With its high mass accuracy (often in the sub-ppm range), FTICR-MS can distinguish between ions of the same nominal mass but different elemental compositions. For the protonated molecule [M+H]⁺ of this compound, the exact mass is 235.1441, which can be precisely measured to confirm its elemental formula.
Metabolite Identification: In metabolic studies, the high resolving power can separate and identify metabolites that may differ by only minute mass differences, such as those resulting from hydroxylation, demethylation, or other biotransformations.
Isotopic Fine Structure: For molecules of sufficient mass, FTICR-MS can resolve the isotopic fine structure, providing further confidence in the assigned elemental formula. mdpi.com
The application of ESI-FTICR-MS is particularly effective for analyzing complex natural organic matter and has been used to characterize a wide array of compounds without fragmentation. nih.govasu.edu Although specific studies employing FTICR-MS for this compound are not prominent, the technique's capabilities make it an ideal tool for in-depth structural characterization and metabolomic research involving this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state. While a specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for its parent compound, (-)-cytisine, which serves as an excellent model for understanding the core molecular framework. nih.govresearchgate.net
Below is a representative table of crystallographic data for the parent compound, (-)-cytisine, which informs the expected structural parameters of its derivatives.
| Parameter | Value for (-)-Cytisine |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.775 |
| b (Å) | 11.956 |
| c (Å) | 10.334 |
| Z (Molecules per unit cell) | 4 |
Quantum Chemical Calculations for Molecular Descriptors and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable computational tools for investigating the electronic structure, conformational preferences, and molecular properties of compounds. mdpi.comresearchgate.net These calculations provide insights that are complementary to experimental data and can predict properties that are difficult to measure.
For cytisine and its derivatives, DFT calculations have been used to study conformational isomers. The parent compound, cytisine, has two stable conformers related by the inversion of the N-H proton (endo vs. exo), with a high energy barrier between them. datapdf.com The introduction of the 3-hydroxyethyl group at the N-12 position eliminates this specific isomerism but introduces new conformational possibilities related to the rotation around the C-C and C-N bonds of the substituent.
Quantum chemical calculations can determine a wide range of molecular descriptors for this compound. These descriptors are critical for understanding the molecule's behavior and for quantitative structure-activity relationship (QSAR) studies. Publicly available computed data provides several of these key properties. nih.gov
| Computed Property | Value | Reference |
|---|---|---|
| Molecular Weight | 234.29 g/mol | nih.gov |
| XLogP3 | -0.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 234.136827821 Da | nih.gov |
| Polar Surface Area | 43.8 Ų | nih.gov |
| Heavy Atom Count | 17 | nih.gov |
| Complexity | 389 | nih.gov |
Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. Such maps are useful for predicting how the molecule will interact with biological targets, highlighting regions that are electron-rich (e.g., around the oxygen and nitrogen atoms) and electron-poor. This information is fundamental to understanding the intermolecular forces, such as hydrogen bonding and electrostatic interactions, that govern its chemical and biological activity.
Preclinical Pharmacological Investigation Methodologies
In Vitro Assay Development for Mechanistic Research
In vitro assays are fundamental for elucidating the molecular mechanisms by which 12-(3-Hydroxyethyl)-cytisine exerts its effects. These assays, conducted in controlled laboratory settings using isolated receptors, cells, or membranes, allow for precise measurement of the compound's binding affinity, functional activity, and impact on cellular processes.
Receptor binding assays are employed to determine the affinity of a test compound for a specific receptor. The most common format is the radioligand displacement assay, which measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
For the characterization of this compound, membranes from cells or brain tissue expressing specific nAChR subtypes (e.g., α4β2, α7) would be incubated with a suitable radioligand, such as [³H]cytisine or [¹²⁵I]epibatidine. radiologykey.com The test compound is added in increasing concentrations, and the reduction in radioactivity bound to the membranes is measured. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound required to displace 50% of the radioligand. The IC₅₀ value is then used to determine the equilibrium dissociation constant (Kᵢ), a true measure of binding affinity. Studies on other N-substituted cytisine (B100878) derivatives have revealed Kᵢ values in the nanomolar range, indicating high affinity for central nicotinic receptors. nih.gov
Illustrative Data: Binding Affinity of this compound at nAChR Subtypes This table presents hypothetical data to illustrate the results from a radioligand displacement assay.
| Compound | nAChR α4β2 Kᵢ (nM) | nAChR α7 Kᵢ (nM) | nAChR α3β4 Kᵢ (nM) |
|---|---|---|---|
| Cytisine (Reference) | 0.5 | >10,000 | 250 |
| This compound | 1.2 | >10,000 | 400 |
Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).
Electrophysiology: Two-electrode voltage-clamp (TEVC) electrophysiology is a gold-standard technique for studying ligand-gated ion channels like nAChRs. nih.gov In this method, Xenopus oocytes are engineered to express specific nAChR subtypes. The oocytes are then impaled with two microelectrodes that "clamp" the cell's membrane potential at a set level. When an agonist is applied, the opening of the nAChR ion channel results in an inward flow of cations, which is measured as an electrical current. By applying this compound across a range of concentrations, a dose-response curve can be generated to determine its potency (EC₅₀, the concentration that elicits a half-maximal response) and efficacy (Iₘₐₓ, the maximum response relative to a full agonist like acetylcholine).
Calcium Flux Assays: Many nAChR subtypes are permeable to calcium ions (Ca²⁺). nih.gov High-throughput functional screening can be performed using cell lines that stably express a target nAChR subtype and are loaded with a Ca²⁺-sensitive fluorescent dye. Upon receptor activation by an agonist, the influx of Ca²⁺ into the cell leads to an increase in fluorescence, which can be measured with a plate reader. This method allows for the rapid determination of a compound's potency and functional activity.
Illustrative Data: Functional Profile of this compound at the α4β2 nAChR This table presents hypothetical data from a TEVC experiment to illustrate the functional characteristics of the compound.
| Compound | Potency (EC₅₀, nM) | Efficacy (Iₘₐₓ, % of Acetylcholine) | Functional Activity |
|---|---|---|---|
| Cytisine (Reference) | 25 | 45% | Partial Agonist |
| This compound | 40 | 40% | Partial Agonist |
While ELISA is not typically used for the direct measurement of small molecule-receptor binding, it serves as a valuable tool for quantifying downstream cellular responses to nAChR activation. For example, if activation of nAChRs on a specific cell type (e.g., immune cells, epithelial cells) leads to the secretion of signaling molecules like cytokines or growth factors, ELISA can be used to measure the concentration of these secreted proteins in the cell culture medium. This provides an indirect but quantifiable measure of the functional consequences of receptor engagement by this compound. In some contexts, competitive ELISAs have been developed to detect antibodies against nAChRs, but their application to small-molecule pharmacology is limited. nih.govresearchgate.net
Confirming that a compound reaches and interacts with its intended target within a living cell is a critical step in preclinical evaluation. acs.org Cell-based target engagement assays provide this crucial validation. discoverx.com The functional assays described above (calcium flux, electrophysiology) inherently confirm target engagement in a cellular environment. Additionally, techniques such as the cellular thermal shift assay (CETSA) can be employed. CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation. Cells would be treated with this compound, heated, and the amount of soluble (non-denatured) nAChR protein would be quantified, typically by Western blot. Increased thermal stability in the presence of the compound provides direct evidence of target engagement.
Biochemical Pathway Analysis and Modulation Studies
Beyond initial receptor binding and activation, it is crucial to understand how this compound modulates intracellular biochemical pathways. The activation of nAChRs is known to trigger a cascade of signaling events that can influence cell survival, proliferation, and neurotransmitter release. nih.govnih.gov
Key signaling pathways often implicated in nAChR function include the PI3K/Akt and Raf/MEK/ERK pathways. researchgate.netbiorxiv.org To investigate the effect of this compound on these pathways, cells expressing the relevant nAChR subtype would be treated with the compound. Cell lysates would then be analyzed using Western blotting with antibodies specific for the phosphorylated (i.e., activated) forms of key proteins like Akt and ERK. An increase in phosphorylation following treatment would demonstrate that the compound not only binds and opens the ion channel but also activates these downstream metabotropic signaling cascades. biorxiv.org
Advanced Approaches in Pharmacological Evaluation
To gain a more detailed understanding of the molecular interactions between this compound and its target, advanced pharmacological and structural techniques can be utilized.
Noncanonical Amino Acid Mutagenesis: This sophisticated technique allows for the precise mapping of drug-receptor interactions. By systematically replacing specific amino acids in the nAChR binding site with unnatural amino acids and then performing functional assays, researchers can identify the key hydrogen bonds, cation-π interactions, or other forces that are critical for the binding and efficacy of this compound. nih.gov This approach can reveal precisely how the 12-(3-hydroxyethyl) substituent contributes to the compound's pharmacological profile.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to build a theoretical model of how this compound fits into the three-dimensional structure of the nAChR binding pocket. These computational approaches can predict the binding orientation and identify potential interactions with amino acid residues, providing a structural hypothesis that can be tested experimentally using mutagenesis.
Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique can be used to determine the high-resolution, three-dimensional structure of the nAChR protein while it is bound to this compound. This would provide the most definitive view of the binding mode and the conformational changes induced in the receptor upon ligand binding, offering unparalleled insight into its mechanism of action.
Chemogenomics and Proteomics to Identify Off-Targets
Chemogenomics and chemical proteomics are powerful, large-scale approaches used to identify the full spectrum of protein interactions for a small molecule, including both the intended therapeutic targets and unintended "off-targets". nih.gov Identifying off-targets is critical for predicting potential side effects and understanding the complete biological activity of a compound.
For a novel derivative like this compound, these methodologies would be employed to screen for interactions across a significant portion of the human proteome. One common strategy is activity-based protein profiling (ABPP), a chemical proteomics method that uses chemical probes to map the functional state of enzymes in complex proteomes. nih.gov Although not directly applicable to all target classes, related proteomics approaches can be used. For instance, a tagged version of this compound could be synthesized and used as a probe to capture its interacting proteins from cell or tissue lysates. These captured proteins are then identified and quantified using advanced mass spectrometry techniques. nih.gov This provides an unbiased map of the compound's binding partners, revealing potential off-targets that would not be predicted from its structural similarity to cytisine alone.
These proteome-wide screening methods generate extensive datasets that can be cross-referenced with genomic and bioinformatic databases to correlate protein binding with cellular pathways and potential physiological effects. This systematic approach helps to build a comprehensive safety and activity profile for the compound early in the drug discovery process.
Affinity Chromatography for Target Pull-Down
Affinity chromatography is a more targeted biochemical technique used to isolate and identify specific binding partners of a molecule of interest. nih.gov This method relies on the high-affinity and specific interaction between a "bait" molecule (the drug) and its "prey" (the protein target).
In the investigation of this compound, the compound would first be chemically immobilized onto a solid support matrix, such as agarose (B213101) beads, creating an affinity resin. This resin is then incubated with a complex protein mixture, typically a cell or tissue lysate. Proteins that have a specific binding affinity for this compound will bind to the immobilized compound, while non-interacting proteins are washed away.
Subsequently, the bound proteins are eluted from the resin. These eluted proteins, which represent the direct binding partners of this compound, are then identified using methods like mass spectrometry. researchgate.net This "pull-down" assay is a powerful tool to confirm expected targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), and to discover novel, unanticipated binding proteins. nih.gov The technique can be performed quantitatively to assess the relative affinity of different proteins for the compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Profiles
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. uspto.govnih.gov It is considered a gold standard for characterizing the binding affinity, stoichiometry, enthalpy (ΔH), and entropy (ΔS) of a protein-ligand interaction. harvard.edu
The investigation of cytisine derivatives has utilized ITC to understand how structural modifications affect binding to target receptors. A study on a similar cytisine derivative with a 3-(hydroxypropyl) moiety investigated its binding to the Aplysia californica acetylcholine-binding protein (AcAChBP), a well-established surrogate for the ligand-binding domain of nAChRs. nih.gov The ITC experiment revealed that the binding of both cytisine and its derivative is driven by a favorable enthalpic contribution, which overcomes an unfavorable entropic component. nih.gov
However, the addition of the hydroxypropyl group significantly reduced the binding affinity compared to the parent cytisine. This was due to a large reduction in the favorable enthalpic component, even though the entropic component became less unfavorable. nih.gov These findings indicate that while the substituent may improve some aspects of the interaction, it disrupts key enthalpically favorable contacts within the binding site. nih.gov
Table 1: Thermodynamic Binding Parameters of Cytisine and a Derivative to AcAChBP
| Compound | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (-TΔS, kcal/mol) |
|---|---|---|---|
| Cytisine | 0.1 | -12.5 | 3.0 |
| 3-(hydroxypropyl)-cytisine | 2.5 | -7.5 | 0.0 |
Data derived from a study on a cytisine derivative binding to AcAChBP, a surrogate for nAChRs. nih.gov
Investigation of Pharmacological Classification and Mechanisms of Action
The pharmacological classification and mechanism of action of this compound would be investigated based on the well-established profile of its parent compound, cytisine. Cytisine is classified as a partial agonist of nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype. researchgate.netnih.govdroracle.ai
The primary mechanism of action for cytisine involves its interaction with these α4β2 nAChRs, which are central to nicotine's effects on the brain's reward pathways. drugbank.com As a partial agonist, cytisine binds to these receptors and elicits a weaker response than nicotine (B1678760). droracle.ai This action has a dual effect:
Agonist Effect : It provides enough stimulation to the receptors to alleviate the withdrawal symptoms and cravings that occur during smoking cessation. nih.gov
Antagonist Effect : By occupying the receptor's binding site, it competitively blocks nicotine from binding, thereby reducing the rewarding and satisfying effects of smoking. droracle.ai
Derivatives such as this compound are synthesized to modulate this mechanism. The goal is often to fine-tune the balance between agonist and antagonist activity, improve selectivity for specific nAChR subtypes, or alter pharmacokinetic properties. Investigations would use electrophysiology on cells expressing specific nAChR subtypes to precisely measure the compound's efficacy (degree of channel activation) and potency compared to acetylcholine and nicotine. The ultimate aim is to create a compound with an optimized pharmacological profile for therapeutic use.
Future Directions and Research Gaps in 12 3 Hydroxyethyl Cytisine Studies
Development of Next-Generation Cytisine (B100878) Molecules with Enhanced Selectivity
A significant area of future research for a novel compound like 12-(3-Hydroxyethyl)-cytisine would be the investigation of its selectivity for different subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). The parent compound, cytisine, is known to be a partial agonist at the α4β2 nAChR subtype, which is crucial for its role in smoking cessation. nih.gov However, its interaction with other nAChR subtypes is less well-defined.
Future studies should aim to:
Determine the binding affinity and functional activity of this compound at a wide range of nAChR subtypes.
Compare its selectivity profile to that of cytisine and other derivatives, such as varenicline (B1221332). droracle.ai
Utilize this information to guide the synthesis of further derivatives with even greater selectivity, potentially leading to improved efficacy and a better side-effect profile.
A study on a different cytisine derivative, a C(9)-cytisine with a 3-(hydroxypropyl) modification, showed that this substitution altered its binding affinity for the acetylcholine-binding protein (a surrogate for nAChRs), suggesting that modifications to the cytisine core can indeed modulate receptor interaction. nih.gov Similar in-depth studies are imperative for this compound.
Exploration of Novel Therapeutic Indications Beyond Nicotinic Receptor Modulation
While the primary therapeutic application of cytisine and its derivatives has been in smoking cessation, the modulation of nAChRs has implications for a variety of other neurological and psychiatric conditions. researchgate.net Future research on this compound should not be limited to nicotine (B1678760) addiction.
Potential avenues for investigation include:
Neurodegenerative diseases: The role of nAChRs in cognitive function suggests that selective modulators could be beneficial in conditions like Alzheimer's and Parkinson's disease.
Depression and anxiety: There is growing evidence for the involvement of the nicotinic cholinergic system in mood regulation. koreascience.krkoreascience.kr
Pain management: Certain nAChR subtypes are involved in the modulation of pain pathways.
A comprehensive preclinical screening of this compound in various animal models of these disorders would be a critical first step in exploring its broader therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The development of new cytisine derivatives can be significantly accelerated by integrating computational approaches. Artificial intelligence (AI) and machine learning (ML) can be powerful tools in the design of novel molecules with desired properties.
Future research in this area should focus on:
Developing quantitative structure-activity relationship (QSAR) models for cytisine derivatives to predict their binding affinity and selectivity for different nAChR subtypes.
Utilizing virtual screening techniques to identify promising new derivatives of this compound for synthesis and biological evaluation.
Employing molecular dynamics simulations to understand the binding modes of this compound and other derivatives at the atomic level, which can guide the design of more potent and selective ligands.
Advanced Methodologies for Understanding Ligand-Induced Conformational Changes
The functional effects of a ligand, whether it acts as an agonist, partial agonist, or antagonist, are determined by the specific conformational changes it induces in the receptor upon binding. Understanding these changes is crucial for rational drug design.
Future research on this compound should incorporate advanced biophysical and structural biology techniques, such as:
Cryo-electron microscopy (cryo-EM): To obtain high-resolution structures of this compound bound to different nAChR subtypes.
Förster resonance energy transfer (FRET) and other spectroscopic techniques: To study the dynamics of receptor conformational changes in real-time.
Computational modeling and simulation: To complement experimental studies and provide a more detailed understanding of the molecular mechanisms of receptor activation.
A study on a C(9)-cytisine derivative with a 3-(hydroxypropyl) moiety revealed that the substituent influenced the conformation of the Met133 side chain in the acetylcholine-binding protein, highlighting the importance of understanding these subtle structural perturbations. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 12-(3-Hydroxyethyl)-cytisine, and how can purity and structural identity be validated?
Methodological Answer:
The synthesis of this compound typically involves modifying the core cytisine structure through regioselective alkylation or hydroxylation. A modular approach, as described for cytisine derivatives, includes:
- Step 1 : Use of protected cytisine intermediates to ensure regioselectivity during hydroxyethylation .
- Step 2 : Characterization via -NMR and -NMR to confirm substitution patterns, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Step 3 : Purity assessment via HPLC with UV detection (≥95% purity threshold) and elemental analysis for empirical formula confirmation .
For reproducibility, detailed experimental protocols (solvent ratios, reaction times, purification steps) should be included in supplementary materials, adhering to journal guidelines for synthetic chemistry .
Basic: What spectroscopic and computational methods are recommended for structural elucidation of this compound?
Methodological Answer:
- Spectroscopy :
- NMR : Assign - and -NMR shifts using 2D techniques (COSY, HSQC) to resolve overlapping signals in the hydroxyethyl side chain .
- IR : Identify hydroxyl and amine functional groups via characteristic absorption bands (e.g., O-H stretch at 3200–3600 cm) .
- Computational Modeling :
Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across in vitro studies?
Methodological Answer:
- Data Triangulation :
- Mechanistic Replication :
Advanced: What strategies are effective for identifying off-target interactions or novel biological targets of this compound?
Methodological Answer:
- Proteomics :
- Transcriptomics :
- In Silico Screening :
Basic: How should researchers design dose-response experiments to evaluate the neuroprotective effects of this compound?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: What computational and experimental approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- SAR Workflow :
- Machine Learning :
Basic: How can researchers ensure reproducibility when documenting the synthesis and characterization of this compound?
Methodological Answer:
- Documentation Standards :
- Report exact molar ratios, solvent grades, and purification methods (e.g., column chromatography: silica gel 60, 40–63 µm) .
- Provide raw spectral data (NMR, HRMS) in supporting information, including baseline resolution and integration values .
- Ethical Compliance :
- Disclose conflicts of interest and funding sources, adhering to authorship criteria per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
